molecular formula C24H21N5O3S2 B2617397 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 865591-91-9

5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2617397
CAS No.: 865591-91-9
M. Wt: 491.58
InChI Key: JEJNSAOXSBPGNR-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridine core, introduction of the furan and thiazole rings, and the final functionalization with the cyano and carbamoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-14-5-7-16(8-6-14)28-19(30)13-34-23-17(12-25)21(18-4-3-10-32-18)20(15(2)27-23)22(31)29-24-26-9-11-33-24/h3-11,21,27H,13H2,1-2H3,(H,28,30)(H,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNSAOXSBPGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=NC=CS3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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